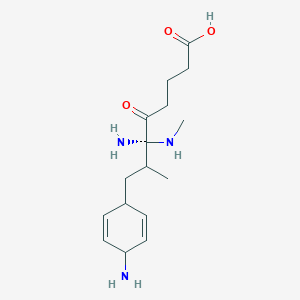
N-methyl-valyl-amiclenomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-valyl-amiclenomycin is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Antibiotic Properties and Mechanism of Action
- Amiclenomycin is known for its inhibitory effect on mycobacteria growth, with this action being reversible by biotin and desthiobiotin. It was first identified as a product of Streptomyces lavendulae subsp. amiclenomycini OKAMI and its chemical structure was determined to be L-2-amino-4-(4'-amino-2', 5'-cyclohexadienyl)-butyric acid (Okami et al., 1974).
- Amiclenomycin peptides, exhibiting antimicrobial activity, were found to inhibit DAPA-aminotransferase by the amiclenomycin-warhead. These peptides show potential as novel antimetabolites of biotin (Poetsch et al., 1985).
- The antibiotic blocks biotin biosynthesis by inhibiting the pyridoxal-phosphate-dependent enzyme diaminopelargonic acid synthase. The mechanism involves a covalent bond formation between amiclenomycin and the cofactor pyridoxal-phosphate (Sandmark et al., 2002).
Synthesis and Chemical Studies
- The first synthesis of amiclenomycin was reported, highlighting its role as an inhibitor of biotin biosynthesis. This synthesis involved the construction of properly substituted cyclohexadienyl rings (Mann et al., 2002).
- A study on the mode of action of amiclenomycin found it to be a strong inhibitor of KAPA-DAPA aminotransferase, suggesting a binding to the enzyme at the KAPA-DAPA binding site (Hotta et al., 1975).
Antimutagenic Effects
- A novel antimutagenic factor, BA-2, considered to be N-methyl-valyl-amiclenomycin, was isolated and found to be active against UV-induced mutagenesis in Escherichia coli. This suggests the potential use of amiclenomycin in antimutagenic applications (Yamada et al., 1993).
Propiedades
Número CAS |
96717-69-0 |
|---|---|
Nombre del producto |
N-methyl-valyl-amiclenomycin |
Fórmula molecular |
C16H27N3O3 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(6S)-6-amino-8-(4-aminocyclohexa-2,5-dien-1-yl)-7-methyl-6-(methylamino)-5-oxooctanoic acid |
InChI |
InChI=1S/C16H27N3O3/c1-11(10-12-6-8-13(17)9-7-12)16(18,19-2)14(20)4-3-5-15(21)22/h6-9,11-13,19H,3-5,10,17-18H2,1-2H3,(H,21,22)/t11?,12?,13?,16-/m0/s1 |
Clave InChI |
IYJXSJJCXYNKBU-NPQGJGQUSA-N |
SMILES isomérico |
CC(CC1C=CC(C=C1)N)[C@](C(=O)CCCC(=O)O)(N)NC |
SMILES |
CC(CC1C=CC(C=C1)N)C(C(=O)CCCC(=O)O)(N)NC |
SMILES canónico |
CC(CC1C=CC(C=C1)N)C(C(=O)CCCC(=O)O)(N)NC |
Sinónimos |
BA 2 BA-2 N-methyl-valyl-amiclenomycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



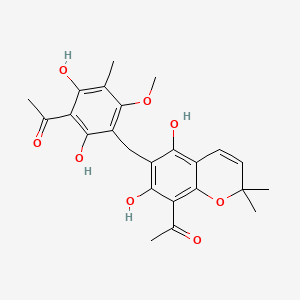

![7-[3-(3-Hydroxyoct-1-enyl)-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1203162.png)
![5-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203163.png)
![6-Chloro-2-(1-furo[2,3-c]pyridin-5-ylethylsulfanyl)pyrimidin-4-amine](/img/structure/B1203164.png)
![(9R,10S,12S)-2,3,9,10,11,12-Hexahydro-10-hydroxy-9-meth yl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3,2,1-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, hexyl ester](/img/structure/B1203166.png)
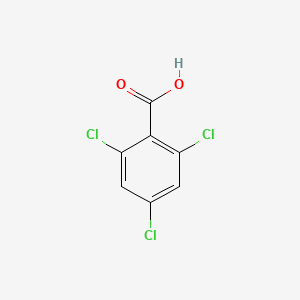
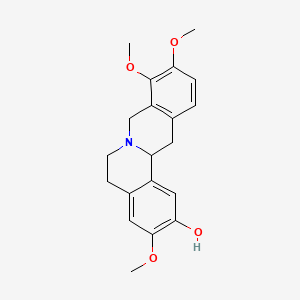


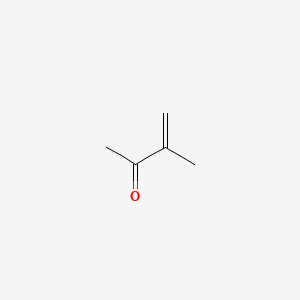


![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1203181.png)